

Technical Guide: Spectroscopic Data for 3-Chlorobenzoyl Isothiocyanate

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Compound of Interest

Compound Name: 3-Chlorobenzoyl isothiocyanate

CAS No.: 66090-36-6

Cat. No.: B1585677

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Compound Profile & Significance

- Chemical Name: **3-Chlorobenzoyl isothiocyanate**^[2]^[3]
- CAS Number: 66090-36-6^[2]
- Molecular Formula: C
H
CINOS^[1]^[4]
- Molecular Weight: 197.64 g/mol ^[1]
- Role: Versatile intermediate for synthesizing N-benzoyl-N'-substituted thioureas, often explored for anticancer, antimicrobial, and urease inhibitory activities.

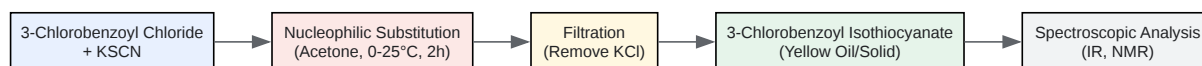
Synthesis & Sample Preparation

To ensure spectral accuracy, the compound is typically generated in situ or isolated immediately prior to analysis due to its reactivity with nucleophiles (including moisture).[1]

Standard Preparation Protocol

- Reagents: 3-Chlorobenzoyl chloride (1.0 eq), Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (1.1 eq).[1]
- Solvent: Anhydrous Acetone or Acetonitrile (dried over molecular sieves).
- Procedure:
 - Dissolve KSCN in anhydrous acetone.[1]
 - Add 3-Chlorobenzoyl chloride dropwise at 0–5 °C.[1]
 - Stir at room temperature for 1–2 hours.
 - Filter off the KCl byproduct.[1] The filtrate contains the **3-Chlorobenzoyl isothiocyanate**. [1]
 - Note: For spectral analysis, the solvent is removed under reduced pressure to yield a yellow/orange oil or low-melting solid.[1]

Workflow Diagram



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Figure 1: Synthesis workflow for the isolation of **3-Chlorobenzoyl isothiocyanate**.

Infrared Spectroscopy (FT-IR)

The IR spectrum of acyl isothiocyanates is distinct due to the conjugation between the carbonyl and the isothiocyanate group.[1]

Method: Neat oil (ATR) or KBr pellet.[1]

Functional Group	Wavenumber ()	Intensity	Assignment & Notes
Isothiocyanate (-N=C=S)	1960 – 1990	Strong, Broad	Diagnostic Peak. Distinct from alkyl isothiocyanates (which appear ~2100). The conjugation lowers the frequency. [1]
Carbonyl (C=O)	1680 – 1700	Strong	Acyl carbonyl stretch. [1] Shifted slightly lower than the parent acid chloride (~1740) but higher than amides.
C=C Aromatic	1570 – 1600	Medium	Skeletal vibrations of the benzene ring.[1]
C-H Aromatic	3030 – 3080	Weak	Aromatic C-H stretching.[1]
C-Cl Stretch	1070 – 1090	Medium	Characteristic aryl chloride band.[1]
Out-of-plane Bending	740 – 780	Strong	Indicative of meta-substitution (1,3-disubstituted benzene).

“

Technical Insight: The absence of a broad O-H stretch (3200–3500

) and N-H stretches confirms the successful conversion of the acid chloride and lack of hydrolysis to the carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR Data (400 MHz, CDCl₃ or DMSO-*d*₆)

The proton spectrum is characterized by the splitting pattern of a 1,3-disubstituted aromatic ring.[1] The electron-withdrawing nature of both the -Cl and -CONCS groups deshields the ring protons.[1]

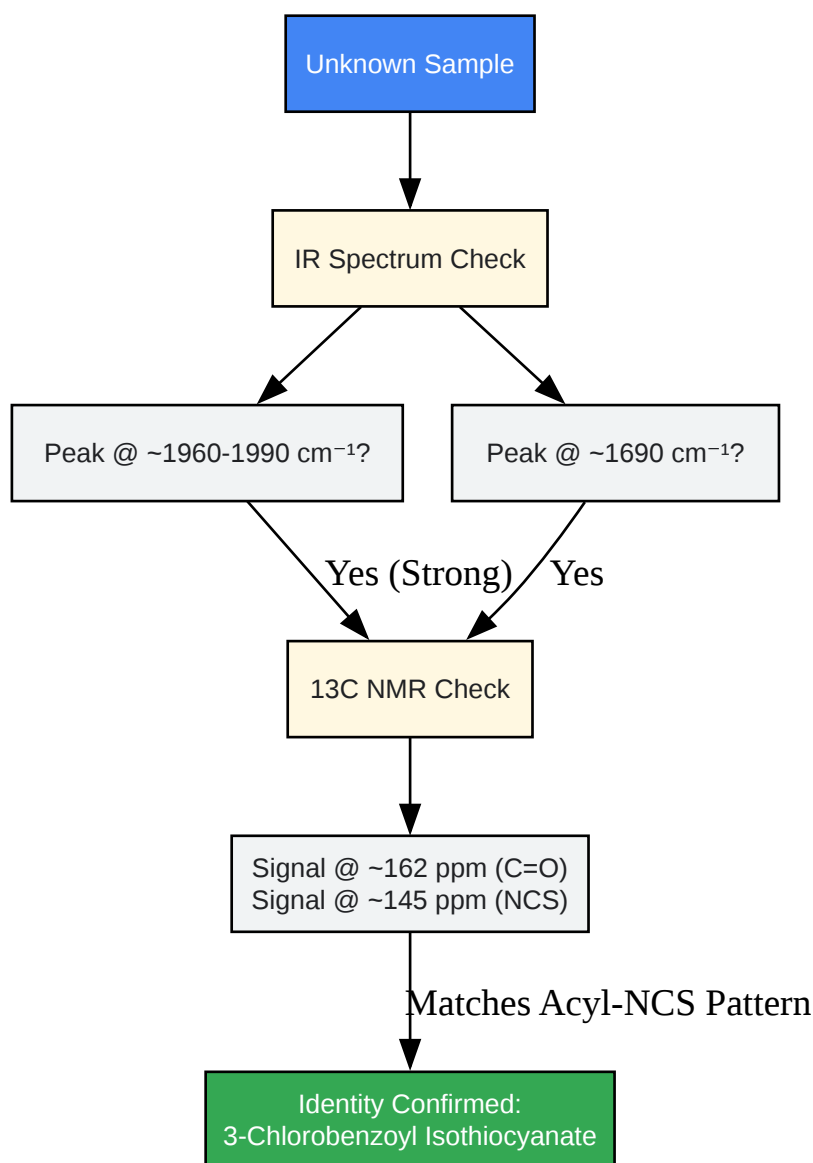
Proton Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Interpretation
H-2	7.95 – 8.05	Singlet (t)	~1.8 Hz	Most deshielded due to being flanked by two electron-withdrawing groups (Inductive effect of Cl and CO).
H-6	7.85 – 7.95	Doublet (dt)	~7.8, 1.5 Hz	Ortho to Carbonyl; deshielded by anisotropy of the C=O group.[1]
H-4	7.55 – 7.65	Doublet (ddd)	~8.0, 1-2 Hz	Ortho to Chlorine; Para to Carbonyl.
H-5	7.40 – 7.50	Triplet (t)	~8.0 Hz	Meta to both substituents; least deshielded. [1]

C NMR Data (100 MHz, CDCl)

The carbon spectrum provides the most definitive proof of the acyl isothiocyanate skeleton.[1]

Carbon Environment	Shift (, ppm)	Signal Type	Assignment Logic
Carbonyl (C=O)	160.0 – 164.0	Quaternary	Distinctive low-field signal. Slightly upfield from acid chlorides (~168 ppm).[1]
Isothiocyanate (-NCS)	144.0 – 148.0	Quaternary	Critical Identification. Often weak or broadened due to quadrupolar relaxation of Nitrogen.
C-3 (C-Cl)	134.0 – 136.0	Quaternary	Ipsso carbon attached to Chlorine.
C-1 (C-CO)	131.0 – 133.0	Quaternary	Ipsso carbon attached to the carbonyl group.
Ar-C (C2, C4, C5, C6)	126.0 – 131.0	CH	Remaining aromatic methine carbons.

Spectral Assignment Logic



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Figure 2: Decision tree for confirming the identity of **3-Chlorobenzoyl isothiocyanate**.

References

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